3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid
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Overview
Description
3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid typically involves the cycloaddition reactions of cyclobutanes. One common method is the [2+2] cycloaddition, which is photochemically allowed but thermally forbidden . This reaction involves the use of enones, which are more easily photoexcited than isolated olefins, to form the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve the decarboxylation of cyclobutanedicarboxylic acid . This method is advantageous due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of cyclobutylamine.
Medicine: Investigated for its potential anticancer properties, particularly in the inhibition of specific cancer cell lines
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer applications, the compound may inhibit the activity of enzymes such as caspase-3/7 and β-tubulin polymerization, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A precursor in the synthesis of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid.
Coumarin-3-carboxamide derivatives: Known for their anticancer properties and similar structural features.
Uniqueness: this compound is unique due to its specific combination of a cyclobutane ring and a carboxamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(cyclobutanecarbonylamino)-2,2,3-trimethylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-11(2,10(15)16)12(3,4)13-9(14)8-6-5-7-8/h8H,5-7H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
KKYFNKYLTQMAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)C1CCC1 |
Origin of Product |
United States |
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